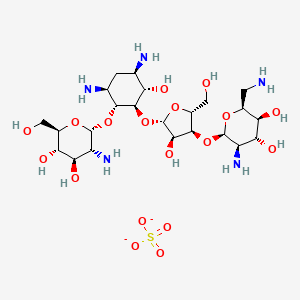

Paromomycin sulphate

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C23H45N5O18S-2 |

|---|---|

Peso molecular |

711.7 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfate |

InChI |

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/p-2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |

Clave InChI |

LJRDOKAZOAKLDU-UDXJMMFXSA-L |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-] |

SMILES canónico |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

Paromomycin Sulphate's Mechanism of Action on Ribosomal RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paromomycin (B158545), an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis, primarily targeting the ribosomal RNA (rRNA) of both prokaryotic and, to a lesser extent, eukaryotic organisms. Its mechanism of action is centered on its high-affinity binding to the A-site of the small ribosomal subunit, a critical hub for decoding messenger RNA (mRNA). This binding event triggers a cascade of downstream effects, including a significant reduction in translational fidelity, inhibition of ribosomal translocation, and disruption of ribosome recycling. This guide provides a comprehensive technical overview of paromomycin's interaction with ribosomal RNA, detailing the molecular mechanisms, quantitative binding and inhibition data, and the experimental protocols utilized to elucidate these processes. The information herein is intended to serve as a valuable resource for researchers in the fields of molecular biology, microbiology, and pharmacology, as well as professionals engaged in the discovery and development of novel antimicrobial agents.

Molecular Mechanism of Action

Paromomycin's primary mode of action is the disruption of protein synthesis through direct interaction with ribosomal RNA. This interaction leads to several critical downstream consequences that ultimately inhibit bacterial growth.

Binding to the Ribosomal A-Site

Paromomycin specifically binds to the A-site (aminoacyl-tRNA binding site) on the 16S rRNA component of the 30S ribosomal subunit in prokaryotes.[1][2] The binding pocket is located in a highly conserved region of helix 44 (h44).[3] This interaction is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of paromomycin and the phosphate (B84403) backbone and nucleobases of the rRNA.[3]

Induction of Conformational Changes

Upon binding, paromomycin induces a significant conformational change in the A-site.[4] This is most notably characterized by the "flipping out" of two universally conserved adenine (B156593) residues, A1492 and A1493, from their stacked positions within the helix.[3][4] This altered conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound, effectively locking the A-site in a "receptive" state.[5]

Disruption of Translational Fidelity

The paromomycin-induced conformational change in the A-site is the primary cause of decreased translational fidelity.[6] This occurs through two main mechanisms:

-

mRNA Misreading: The stabilized "receptive" conformation of the A-site lowers the accuracy of codon-anticodon recognition. This allows for the incorrect incorporation of amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1]

-

Stop Codon Readthrough: Paromomycin can also promote the suppression of termination codons, leading to the production of elongated proteins with aberrant C-termini.[6]

Inhibition of Translocation and Ribosome Recycling

Beyond its effects on fidelity, paromomycin also physically impedes the movement of the ribosome along the mRNA.

-

Inhibition of Translocation: The presence of paromomycin in the A-site can interfere with the movement of tRNA from the A-site to the P-site (peptidyl-tRNA binding site), a critical step in the elongation cycle of protein synthesis.[1][7]

-

Inhibition of Ribosome Recycling: Paromomycin can stabilize the 70S ribosome complex, thereby inhibiting the anti-association activity of initiation factor 3 (IF3). This interference with the separation of the ribosomal subunits after translation termination hinders the recycling of ribosomes for subsequent rounds of protein synthesis.[8][9][10]

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in paromomycin's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of paromomycin with ribosomal components and its inhibitory effects on protein synthesis.

Table 1: Binding Affinity of Paromomycin to Ribosomal RNA

| Ligand | Ribosomal Target | Method | Apparent Kd | Reference |

| Paromomycin | Leishmania mexicana rRNA A-site oligonucleotide | Surface Plasmon Resonance (SPR) | 1.7 ± 0.3 x 10-3 M | [11] |

| Paromomycin | 27-nucleotide RNA construct of E. coli 16S rRNA A-site | Electrospray Ionization Mass Spectrometry (ESI-MS) | 52 nM | [3] |

| Paromomycin | E. coli H69 hairpin | Circular Dichroism (CD) | 5.4 ± 1.1 µM | [3] |

| Paromomycin | Modified E. coli H69 hairpin (with pseudouridine) | Circular Dichroism (CD) | 2.6 ± 0.1 µM | [3] |

Table 2: Inhibition of Protein Synthesis and Growth by Paromomycin

| Organism/System | Assay | Parameter | Value | Reference |

| Leishmania mexicana promastigotes | Growth Inhibition | IC50 | ~200 µM | [12] |

| Leishmania donovani promastigotes | Growth Inhibition | IC50 | Not specified | [13] |

| Leishmania donovani (paromomycin-resistant) | Protein Synthesis Inhibition | % Inhibition at 1mM | 21% | [13] |

| Leishmania donovani (wild-type) | Protein Synthesis Inhibition | % Inhibition at 1mM | 2% | [13] |

| Leishmania mexicana cell-free system | In Vitro Translation (poly(U)) | IC50 | ~10 µM | [11] |

| Rat liver cell-free system | In Vitro Translation (poly(U)) | IC50 | >100 µM | [11] |

Table 3: Paromomycin-Induced mRNA Misreading

| Ribosomal Source | Paromomycin Concentration | Fold Increase in Misreading | Reference |

| Leishmania mexicana | 20 µM | ~15-fold | [11] |

| Leishmania mexicana | 80 µM | ~7-fold | [11] |

| Rat Liver | 20 µM | Slight increase | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of paromomycin's mechanism of action.

In Vitro Translation Inhibition Assay

This assay measures the dose-dependent inhibition of protein synthesis by paromomycin in a cell-free system.

-

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract, rabbit reticulocyte lysate)

-

mRNA template (e.g., poly(U) for polyphenylalanine synthesis, or a specific luciferase mRNA)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., 14C-Phenylalanine or 35S-Methionine)

-

Energy source (ATP, GTP)

-

This compound solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare reaction mixtures containing the cell-free extract, mRNA template, amino acid mixture, and energy source.

-

Add varying concentrations of paromomycin to the reaction tubes. Include a no-drug control.

-

Initiate the translation reaction by adding the radiolabeled amino acid.

-

Incubate the reactions at the optimal temperature for the specific translation system (e.g., 37°C for E. coli S30 extract) for a defined period (e.g., 30-60 minutes).

-

Terminate the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized polypeptides.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each paromomycin concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the paromomycin concentration to determine the IC50 value.[6]

-

Filter Binding Assay

This assay quantifies the binding of paromomycin to ribosomes or rRNA by measuring the amount of a radiolabeled component retained on a filter.

-

Materials:

-

Purified ribosomes or rRNA fragments

-

Radiolabeled component (e.g., 3H-paromomycin or 32P-labeled rRNA)

-

This compound solutions of varying concentrations

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Nitrocellulose filters

-

Vacuum filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Incubate a constant amount of the radiolabeled component with increasing concentrations of unlabeled paromomycin (or vice versa) in binding buffer.

-

Allow the binding reaction to reach equilibrium.

-

Pass the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-ligand complexes will be retained on the filter.

-

Wash the filters with cold binding buffer to remove unbound radiolabeled components.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Plot the amount of bound radiolabeled component as a function of the paromomycin concentration.

-

Analyze the data using appropriate binding models (e.g., Scatchard analysis) to determine the dissociation constant (Kd).[6]

-

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the binding of paromomycin to immobilized rRNA.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip with a streptavidin-coated surface

-

Biotinylated rRNA oligonucleotide corresponding to the paromomycin binding site

-

This compound solutions of varying concentrations

-

Running buffer (e.g., HBS-EP)

-

-

Procedure:

-

Immobilize the biotinylated rRNA oligonucleotide onto the streptavidin-coated sensor chip.

-

Establish a stable baseline by flowing running buffer over the sensor surface.

-

Inject a series of paromomycin solutions at different concentrations over the chip surface to monitor the association phase.

-

Switch back to flowing running buffer to monitor the dissociation phase.

-

Regenerate the sensor chip surface between cycles if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[3]

-

X-ray Crystallography of Ribosome-Paromomycin Complex

This technique provides high-resolution structural information about the interaction between paromomycin and the ribosome.

-

Materials:

-

Highly purified and concentrated ribosomal subunits (e.g., 30S or 70S)

-

This compound

-

Crystallization screening solutions

-

Cryoprotectants

-

Synchrotron X-ray source

-

-

Procedure:

-

Co-crystallize the ribosomal subunits with an excess of paromomycin using vapor diffusion (sitting or hanging drop) methods.

-

Screen a wide range of crystallization conditions to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a model.

-

Build the paromomycin molecule into the electron density map and refine the atomic coordinates of the complex.[3]

-

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Paromomycin Complex

Cryo-EM allows for the structural determination of large and flexible complexes like the ribosome in a near-native state.

-

Materials:

-

Purified ribosomal subunits or 70S ribosomes

-

This compound

-

Cryo-EM grid preparation equipment (e.g., Vitrobot)

-

Transmission electron microscope with a direct electron detector

-

-

Procedure:

-

Prepare a complex of the ribosome with paromomycin.

-

Apply a small volume of the sample to a cryo-EM grid and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

-

Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope.

-

Process the images to pick individual particle projections and classify them into different conformational states.

-

Reconstruct a three-dimensional map of the ribosome-paromomycin complex from the 2D particle images.

-

Build an atomic model into the cryo-EM density map and refine it.

-

Dual-Luciferase Reporter Assay for Stop Codon Readthrough

This cell-based assay quantifies the ability of paromomycin to induce readthrough of a premature termination codon.

-

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Dual-luciferase reporter plasmid containing an upstream Renilla luciferase gene, an in-frame stop codon, and a downstream Firefly luciferase gene.

-

Transfection reagent

-

This compound solutions

-

Dual-luciferase assay reagents

-

-

Procedure:

-

Transfect the mammalian cells with the dual-luciferase reporter plasmid.

-

After a suitable incubation period, treat the cells with varying concentrations of paromomycin. Include a no-drug control.

-

Incubate the cells for an additional period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the activities of both Renilla and Firefly luciferases sequentially using a luminometer and the appropriate assay reagents.

-

Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each condition.

-

An increase in this ratio in the presence of paromomycin indicates an increase in stop codon readthrough.[6]

-

Conclusion

This compound exerts its potent antimicrobial effects through a multifaceted mechanism of action that hinges on its specific and high-affinity binding to the A-site of the 16S ribosomal RNA. The resultant conformational changes lead to a dramatic loss of translational fidelity, inhibition of essential ribosomal movements, and ultimately, the cessation of protein synthesis and bacterial growth. The detailed understanding of these molecular interactions, supported by a wealth of quantitative and structural data, provides a solid foundation for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide serve as a practical resource for researchers dedicated to advancing our knowledge of ribosome function and developing the next generation of antimicrobial therapeutics.

References

- 1. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational Dynamics within the Ribosome - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Inhibition of antiassociation activity of translation initiation factor 3 by paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

Paromomycin: A Comprehensive Technical Guide to its Biochemical and Physiological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin (B158545) is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of bacterial and parasitic pathogens.[1] This technical guide provides an in-depth analysis of the biochemical and physiological properties of paromomycin, including its mechanism of action, pharmacokinetics, pharmacodynamics, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Discovered in the 1950s from Streptomyces rimosus var. paromomycinus, paromomycin has become an essential medication for treating a range of parasitic infections, including amebiasis, giardiasis, leishmaniasis, and cryptosporidiosis.[1][2] It is structurally similar to neomycin and exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms.[1] This guide will explore the core scientific principles that underpin the therapeutic use of paromomycin.

Biochemical Properties

Mechanism of Action

Paromomycin's primary mechanism of action is the inhibition of protein synthesis.[3] It binds with high affinity to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in prokaryotes and the analogous site in some eukaryotes like Leishmania.[4][5] This binding event disrupts the translation process in two significant ways:

-

Codon Misreading: Paromomycin binding induces a conformational change in the A-site, forcing two key adenine (B156593) residues (A1492 and A1493 in E. coli) to flip out. This altered conformation mimics the state of the ribosome when a correct codon-anticodon pair is formed, thereby reducing the accuracy of tRNA selection and leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[1][5]

-

Inhibition of Translocation: The presence of paromomycin in the A-site can also interfere with the movement of the ribosome along the mRNA template, a process known as translocation.[4]

The culmination of these effects is the production of non-functional or aberrant proteins, which ultimately leads to microbial cell death.[3][6]

Diagram: Mechanism of Action of Paromomycin

Caption: Paromomycin binds to the A-site of the 30S ribosomal subunit, leading to aberrant protein synthesis and cell death.

Physiological Properties

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of paromomycin is highly dependent on the route of administration.

-

Oral Administration: Paromomycin is poorly absorbed from the gastrointestinal tract, with almost 100% of an oral dose eliminated unchanged in the feces.[7] This property makes it highly effective for treating intestinal infections.[8]

-

Intramuscular Administration: Following intramuscular injection, paromomycin is rapidly absorbed, reaching peak plasma concentrations within about an hour.[7] The absorbed drug is primarily excreted unchanged in the urine.[7]

-

Topical Administration: Systemic absorption of paromomycin from topical creams is generally low but can be variable, influenced by the integrity of the skin.[9] Studies have shown that absorption is significantly higher across damaged skin.[7]

Table 1: Pharmacokinetic Parameters of Paromomycin in Humans

| Route of Administration | Dose | Cmax | Tmax | AUC (0-24h) | Half-life (t½) | Bioavailability | Reference(s) |

| Oral | 500 mg q.i.d. | Not applicable (minimal absorption) | - | - | - | <1% | [7][10] |

| Intramuscular | 15 mg/kg | ~15-25 µg/mL | ~1-2 h | - | ~2-3 h | ~100% | [11][12] |

| Topical (15% cream) | Once daily | 660 ± 486 ng/mL (Day 20) | - | 6037 ± 3956 ng·h/mL (Day 20) | - | 9.68% ± 6.05% (Day 20) | [7] |

Table 2: Pharmacokinetic Parameters of Paromomycin in Animal Models

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Mice | Intravenous | 50 | - | - | - | 2.6 h | - |[13] | | Mice | Oral | 500 | - | - | - | - | 0.3 |[13] | | Dogs | Intramuscular | 15 | 32 ± 6.4 µg/mL | 60 min | - | - | - |[14] | | Dogs | Subcutaneous | 15 | 36 ± 3.4 µg/mL | 60 min | - | - | - |[14] | | Rats | Intramuscular | - | - | - | - | - | - |[15] | | Rats | Intravenous | - | - | - | - | - | - |[15] |

Pharmacodynamics

Paromomycin exhibits concentration-dependent bactericidal and amoebicidal activity.[14] Its efficacy is related to the extent and duration of its binding to the ribosomal target.

Table 3: In Vitro Activity of Paromomycin (MIC & IC50 Values)

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50 | Reference(s) |

| Entamoeba histolytica | - | - | - | 106.5 µg/mL | [12] |

| Giardia lamblia | ≤0.5 - >10 | - | - | 50-60 µg/mL | [4][10] |

| Cryptosporidium parvum | - | - | - | - | [16] |

| Leishmania major | - | - | - | - | [6] |

| Leishmania donovani | - | - | - | - | [17] |

| Carbapenem-Resistant Enterobacteriaceae | 0.5 - >256 | 4 | >256 | - | [14][18] |

| Pseudomonas aeruginosa | 64 - 256 | - | - | - | [1] |

| Staphylococcus aureus (MSSA/MRSA) | - | - | - | 2.5 µg/mL (protein synthesis inhibition) | [18] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of paromomycin in treating various parasitic infections.

Table 4: Clinical Efficacy of Paromomycin

| Indication | Dosage Regimen | Cure Rate | Population | Reference(s) |

| Intestinal Amebiasis | 25-35 mg/kg/day for 7 days | 92% (microbiologic cure) | Homosexual men | [2] |

| Intestinal Amebiasis | 1500 mg/day for 9-10 days (following metronidazole) | 100% (in asymptomatic/mildly symptomatic cases) | General population in Japan | [8][19] |

| Giardiasis | 25-30 mg/kg/day for 7 days | 55-90% | General population | [20] |

| Cryptosporidiosis in AIDS patients | 500 mg q.i.d. for 21 days | No more effective than placebo | AIDS patients (pre-HAART) | [3][6][13] |

| Cryptosporidiosis in AIDS patients | 500 mg q6h for ~12 days | Initial response in all patients | AIDS patients | [4][5] |

| Cutaneous Leishmaniasis (L. major) | 15% topical cream daily for 20 days | 82% | General population in Tunisia | [9] |

| Cutaneous Leishmaniasis (L. panamensis) | 15% topical cream daily for 20 days | 78% | General population in Panama | [2] |

| Visceral Leishmaniasis | 11 mg/kg/day IM for 21 days | 94.6% (final cure) | General population in India | [21] |

| Visceral Leishmaniasis | 15 mg/kg/day IM for 21 days | 81% (final cure) | General population in Sudan | [17] |

Mechanisms of Resistance

Resistance to paromomycin, particularly in Leishmania, is an emerging concern. The primary mechanisms involve:

-

Reduced Drug Accumulation: Resistant parasites exhibit decreased intracellular concentrations of paromomycin.[22]

-

Increased Drug Efflux: This is often mediated by the upregulation of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1) and MRPA, which actively pump the drug out of the cell.[22]

Diagram: Paromomycin Resistance in Leishmania

Caption: Upregulation of ABC transporters in Leishmania leads to increased efflux and reduced intracellular concentration of Paromomycin, causing resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[1]

Materials:

-

Paromomycin sulfate (B86663) (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Sterile 96-well microtiter plates

-

Microbial isolate for testing

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Paromomycin Stock Solution: Prepare a concentrated stock solution of paromomycin in a sterile solvent (e.g., water).

-

Preparation of Microtiter Plate: Dispense 50 µL of broth into each well of a 96-well plate. Add 50 µL of the paromomycin stock solution to the first well of each row to be tested and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next.

-

Inoculum Preparation: Prepare a suspension of the test organism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of paromomycin that completely inhibits visible growth (turbidity) of the organism.[23]

Diagram: Workflow for MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Paromomycin using the broth microdilution method.

In Vitro Translation Inhibition Assay

This assay measures the direct effect of paromomycin on protein synthesis in a cell-free system.[1]

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

-

Paromomycin solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, mRNA template, amino acid mixture, and an energy source (ATP/GTP).

-

Addition of Inhibitor: Add varying concentrations of paromomycin to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).

-

Precipitation: Stop the reaction and precipitate the newly synthesized radioactive polypeptides using cold TCA.

-

Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of protein synthesis against the paromomycin concentration to determine the IC50 value.[1]

Ribosome Binding Assay (Filter Binding)

This assay quantifies the interaction between paromomycin and its ribosomal target.[1]

Materials:

-

Purified ribosomes or ribosomal subunits (e.g., 30S)

-

Radiolabeled paromomycin or a competitive radiolabeled ligand

-

Binding buffer

-

Nitrocellulose filters

-

Filter apparatus

-

Scintillation counter

Procedure:

-

Binding Reaction: Incubate a constant amount of ribosomes with increasing concentrations of unlabeled paromomycin and a fixed concentration of radiolabeled ligand in a binding buffer.

-

Filtration: After incubation, rapidly filter the reaction mixture through a nitrocellulose filter. Ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the unlabeled paromomycin concentration to determine the binding affinity (Kd or IC50).[1]

Conclusion

Paromomycin remains a valuable therapeutic agent due to its efficacy against a range of protozoal and bacterial infections. Its distinct biochemical property of inhibiting protein synthesis, coupled with its physiological characteristic of poor oral absorption, makes it particularly suitable for treating intestinal parasitic diseases. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the mechanisms by which resistance can emerge is crucial for its continued effective use and for the development of future antimicrobial strategies. The experimental protocols detailed in this guide provide a framework for further research into this important antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. Topical paromomycin for New World cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficacy and safety of paromomycin for treating amebiasis in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical paromomycin with or without gentamicin for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of paromomycin: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Paromomycin: no more effective than placebo for treatment of cryptosporidiosis in patients with advanced human immunodeficiency virus infection. AIDS Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and dosing regimen of aminosidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioanalytical method development, pharmacokinetics, and toxicity studies of paromomycin and paromomycin loaded in albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Field trial on the therapeutic efficacy of paromomycin on natural Cryptosporidium parvum infections in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paromomycin for the treatment of visceral leishmaniasis in Sudan: a randomized, open-label, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phase 4 Pharmacovigilance Trial of Paromomycin Injection for the Treatment of Visceral Leishmaniasis in India - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Paromomycin for cryptosporidiosis in AIDS: a prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

The Discovery and Historical Development of Paromomycin from Streptomyces: A Technical Guide

An In-depth Exploration of the Discovery, Biosynthesis, and Mechanism of Action of a Clinically Significant Aminoglycoside

Abstract

Paromomycin, a broad-spectrum aminoglycoside antibiotic, has remained a clinically relevant therapeutic agent for over six decades. Produced by the soil actinomycete Streptomyces rimosus forma paromomycinus, its discovery in the mid-20th century marked a significant contribution to the golden age of antibiotic research. This technical guide provides a comprehensive overview of the discovery and historical development of Paromomycin, detailing its biosynthesis, mechanism of action, and the experimental methodologies that have been pivotal in its study. Quantitative data on its production and antimicrobial activity are presented in structured tables, and key experimental and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Historical Development

Paromomycin was first isolated in the 1950s from the fermentation broths of a Streptomyces species initially identified as Streptomyces krestomuceticus.[1][2] This strain was later reclassified as Streptomyces rimosus forma paromomycinus.[1][3] The discovery was a product of the extensive soil screening programs of the era, which sought to identify novel antimicrobial compounds from microorganisms.[1] Also known as aminosidine, Paromomycin demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1] It was introduced into medical use in 1960.[4]

The timeline of its development extends beyond its initial antibacterial applications. In the 1960s, clinical studies in the USSR demonstrated its effectiveness against cutaneous leishmaniasis.[4] Further trials in the early 1990s confirmed its efficacy against visceral leishmaniasis.[2][4] Today, Paromomycin is on the World Health Organization's List of Essential Medicines and is used to treat a variety of parasitic infections, including amebiasis, giardiasis, and leishmaniasis.[4]

The Producing Organism: Streptomyces rimosus

Streptomyces rimosus, a Gram-positive, filamentous bacterium found in soil, is the natural producer of Paromomycin.[1] Like other members of the genus Streptomyces, it is a prolific source of secondary metabolites with diverse biological activities. The specific subspecies responsible for Paromomycin production is Streptomyces rimosus subsp. paromomycinus.[3][5] Recent taxonomic studies have led to the reclassification of this subspecies as an independent species, Streptomyces paromomycinus.[3]

Biosynthesis of Paromomycin

Paromomycin is a member of the 2-deoxystreptamine (B1221613) (2-DOS) family of aminoglycoside antibiotics.[1][6] Its biosynthesis originates from primary metabolic precursors, primarily glucose. The process can be conceptually divided into three main stages:

-

Formation of the 2-deoxystreptamine (2-DOS) core: The central aminocyclitol ring is derived from glucose-6-phosphate through a series of enzymatic reactions.[1]

-

Synthesis of the sugar moieties: The other sugar components of Paromomycin, D-glucosamine and D-ribose, are also synthesized from glucose precursors.[1]

-

Glycosylation and modification: The 2-DOS core is sequentially glycosylated with the sugar moieties by specific glycosyltransferases encoded within the biosynthetic gene cluster.[1]

Figure 1: Proposed Biosynthetic Pathway of Paromomycin

Mechanism of Action

Paromomycin exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms.[1][4] It belongs to the aminoglycoside class of antibiotics, which are known to target the bacterial ribosome.[1] The key steps in its mechanism of action are:

-

Binding to the Ribosome: Paromomycin binds to the 30S ribosomal subunit, specifically to the A-site of the 16S ribosomal RNA.[4][7][8]

-

Interference with Protein Synthesis: This binding event causes a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[8] This results in the production of nonfunctional or toxic proteins.

-

Inhibition of Translocation: Paromomycin also inhibits the translocation of the ribosome along the mRNA molecule, effectively halting protein synthesis.[8]

The culmination of these effects leads to bacterial cell death.[7]

Figure 2: Mechanism of Action of Paromomycin

Experimental Protocols

Production of Paromomycin via Fermentation

The production of Paromomycin from Streptomyces rimosus can be achieved through submerged liquid fermentation (SLF) or solid-state fermentation (SSF).[5][9] Optimization of nutritional and environmental parameters is crucial for maximizing the yield.

5.1.1. Submerged Liquid Fermentation (SLF)

This is a widely used method for industrial antibiotic production.

-

Inoculum Preparation: A loopful of S. rimosus from a stock culture is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[5][6]

-

Production: The seed culture is then transferred to a larger production medium. An example of an optimized production medium is provided in Table 1. The fermentation is carried out at 28°C with an agitation rate of 200 rpm for 8-9 days.[5][6] The pH is maintained at 6.0.[6]

5.1.2. Solid-State Fermentation (SSF)

SSF is a promising alternative that can utilize agro-industrial byproducts.

-

Substrate Preparation: A solid substrate, such as corn bran, is impregnated with a nutrient medium.[9][10]

-

Inoculation and Incubation: The substrate is inoculated with a seed culture of S. rimosus. The fermentation is carried out at 30°C for 9 days with a pH of 8.5 and an inoculum size of 5% v/w.[9][10]

Figure 3: General Workflow for Paromomycin Production

Extraction and Purification

-

Separation of Biomass: The fermentation broth is centrifuged to separate the mycelium from the supernatant containing the dissolved Paromomycin.

-

Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin. Paromomycin, being basic, will bind to the resin.

-

Elution: The bound Paromomycin is then eluted using a strong acid or a high concentration of salt.

-

Desalting and Concentration: The eluate is desalted and concentrated to yield the purified antibiotic.

Quantification and Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantification of Paromomycin. The peak area of the sample is compared with that of a known concentration of a Paromomycin standard.[1][11]

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation and characterization of Paromomycin and its derivatives.[12]

Determination of Antimicrobial Activity

The antimicrobial activity of Paromomycin is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

-

Broth Microdilution Method: This is a standardized method for determining the MIC of an antimicrobial agent against bacteria.[13][14]

-

A series of twofold dilutions of Paromomycin are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of Paromomycin that completely inhibits the visible growth of the bacterium.[13]

-

Quantitative Data

Table 1: Optimized Medium Composition for Paromomycin Production by S. rimosus in SLF

| Component | Concentration (g/L) |

| Soybean meal | 30 |

| NH₄Cl | 4 |

| CaCO₃ | 5 |

| Glycerol | 40 (ml/L) |

Data sourced from Aboshanab et al., 2019.[6]

Table 2: Optimized Conditions for Paromomycin Production

| Parameter | Submerged Liquid Fermentation (SLF) | Solid-State Fermentation (SSF) |

| pH | 6.0 | 8.5 |

| Temperature | 28°C | 30°C |

| Incubation Time | 8.5 days | 9 days |

| Inoculum Size | 5.5% v/v | 5% v/w |

Data compiled from Aboshanab et al., 2019 and Aboshanab et al., 2021.[6][9][10]

Table 3: In Vitro Activity of Paromomycin Against Selected Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Carbapenem-Resistant Enterobacteriaceae | 4 | >256 |

| Mycobacterium tuberculosis | ≤0.09 - ≤1.5 | - |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data for Carbapenem-Resistant Enterobacteriaceae from Lin et al., 2017 and for Mycobacterium tuberculosis from Donald et al., 1996.[14][15]

Conclusion

The discovery of Paromomycin from Streptomyces rimosus represents a classic example of natural product drug discovery that has had a lasting impact on medicine. From its initial role as a broad-spectrum antibacterial agent to its current use in treating parasitic diseases, Paromomycin's journey highlights the importance of continued research into microbial secondary metabolites. The detailed understanding of its biosynthesis, mechanism of action, and the optimization of its production through fermentation provide a solid foundation for future research, including the development of novel derivatives with enhanced efficacy and a broader spectrum of activity. This technical guide serves as a comprehensive resource for professionals in the field, encapsulating the key scientific and historical aspects of this important aminoglycoside antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EzBioCloud | Streptomyces paromomycinus [ezbiocloudpro.app]

- 4. Paromomycin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paromomycin | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]

- 9. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and characterization of paromomycin-resistant Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]

- 15. Early Bactericidal Activity of Paromomycin (Aminosidine) in Patients with Smear-Positive Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Paromomycin Sulphate: A Technical Guide to its Spectrum of Activity Against Protozoa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin (B158545) sulphate is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of pathogenic protozoa.[1][2][3] Isolated in the 1950s from Streptomyces rimosus var. paromomycinus, it has become an important therapeutic agent, particularly for intestinal protozoal infections and leishmaniasis.[4][5] This technical guide provides an in-depth overview of paromomycin's antiprotozoal activity, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary antiprotozoal mechanism of paromomycin sulphate is the inhibition of protein synthesis.[1][6] Similar to its antibacterial action, paromomycin targets the parasite's ribosomes.[7] It binds to the small ribosomal subunit (30S), specifically to the A-site of the ribosomal RNA (rRNA).[6] This binding event disrupts the translation process in two main ways:

-

Codon Misreading: The interaction of paromomycin with the A-site induces a conformational change that leads to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins.[1][7]

-

Inhibition of Translocation: Paromomycin can also inhibit the movement of the ribosome along the messenger RNA (mRNA) molecule, a process known as translocation, which effectively halts protein synthesis.[1][7]

In Leishmania, in addition to inhibiting cytoplasmic and mitochondrial protein synthesis, paromomycin has been shown to decrease the mitochondrial membrane potential, suggesting the mitochondrion is a key target of its activity.[1][8]

Spectrum of Activity and Quantitative Data

Paromomycin exhibits a broad spectrum of activity against several medically important protozoa. Its efficacy varies depending on the species, the life cycle stage of the parasite, and the method of administration (oral, topical, or parenteral).

Leishmania spp.

Paromomycin is effective against both the promastigote and amastigote stages of various Leishmania species, the causative agents of leishmaniasis.[8][9] It is used in the treatment of both visceral and cutaneous leishmaniasis.[4][5][10]

| Species | Stage | Assay | IC50 / EC50 (µg/mL) | Reference |

| L. donovani | Amastigote | in vitro | ~5.0 | [6] |

| L. major | Promastigote | in vitro | 10.0 - 20.0 | [9] |

| L. panamensis | Lesion | Topical | 78-79% cure rate | [11] |

| L. donovani | - | Intramuscular | 94.6% cure rate | [10] |

Entamoeba histolytica

Paromomycin is a luminal amebicide, meaning it is highly effective against the trophozoites and cysts of E. histolytica residing in the intestinal lumen.[12][13] It is often used following treatment with a tissue amebicide like metronidazole (B1676534) to eradicate intestinal colonization and prevent relapse.[12][14]

| Parameter | Dosage | Duration | Efficacy | Reference |

| Intestinal Amebiasis | 25-35 mg/kg/day | 5-10 days | High cure rates | [13][15] |

| Asymptomatic Cyst Passers | 25-35 mg/kg/day | 7 days | Eradication of cysts | [12] |

Giardia lamblia

Paromomycin is an alternative treatment for giardiasis, particularly in cases of metronidazole failure or during pregnancy due to its poor systemic absorption.[16][17][18]

| Parameter | Dosage | Duration | Cure Rate | Reference |

| Giardiasis | 25-35 mg/kg/day | 7-10 days | 55-90% | [17][19] |

Cryptosporidium spp.

Paromomycin has shown some efficacy in treating cryptosporidiosis, an intestinal infection that can be severe in immunocompromised individuals.[20][21][22] However, its effectiveness can be limited, and it is often used as part of a combination therapy.[23][24]

| Parameter | Dosage | Duration | Outcome | Reference |

| Cryptosporidiosis in AIDS patients | 1.5-2.0 g/day | Variable | Symptomatic improvement, oocyst clearance in some | [20][25] |

| in vitro inhibition of C. parvum | >1000 µg/mL | 24 hours | >85% inhibition | [22] |

Dientamoeba fragilis

Recent studies suggest that paromomycin is highly effective in eradicating Dientamoeba fragilis, a protozoan associated with chronic gastrointestinal symptoms.[26][27][28]

| Parameter | Dosage | Duration | Eradication Rate | Reference |

| Dientamoebiasis | 25-30 mg/kg/day | 10 days | 98% | [27] |

Experimental Protocols

In Vitro Susceptibility Assay for Leishmania Amastigotes

This protocol is a generalized representation for determining the half-maximal inhibitory concentration (IC50) of paromomycin against intracellular amastigotes of Leishmania.

-

Cell Culture:

-

Maintain a macrophage cell line (e.g., J774A.1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Culture Leishmania promastigotes in M199 medium with supplements until they reach the stationary phase.

-

-

Macrophage Infection:

-

Seed macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the medium from the infected macrophages and add the drug dilutions. Include a drug-free control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

-

Quantification of Infection:

-

Fix the cells with methanol (B129727) and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Alternatively, use a fluorescent DNA-binding dye (e.g., DAPI) to stain the nuclei of macrophages and kinetoplasts of amastigotes for automated imaging and counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of parasite growth for each drug concentration compared to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. drugfuture.com [drugfuture.com]

- 3. Paromomycin Sulfate | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]

- 8. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Topical paromomycin for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. drugs.com [drugs.com]

- 14. droracle.ai [droracle.ai]

- 15. Paromomycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 16. droracle.ai [droracle.ai]

- 17. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Giardiasis - Wikipedia [en.wikipedia.org]

- 19. Treatment of Children with Giardia lamblia Infection | AAFP [aafp.org]

- 20. Use of paromomycin for treatment of cryptosporidiosis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rxcompound.com [rxcompound.com]

- 22. Paromomycin inhibits Cryptosporidium infection of a human enterocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Successful Treatment of Cryptosporidiosis in 2 Common Marmosets (Callithrix jacchus) by Using Paromomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Paromomycin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 25. Treatment of cryptosporidiosis with paromomycin. A report of five cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. Is paromomycin the drug of choice for eradication of Dientamoeba fragilis in adults? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Is paromomycin the drug of choice for eradication of Dientamoeba fragilis in adults? - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Preclinical Studies on Paromomycin for Leishmaniasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on paromomycin (B158545) for the treatment of leishmaniasis. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the efficacy, experimental protocols, and proposed mechanisms of action of this critical antileishmanial agent. The information is presented through structured data tables, detailed methodologies, and visual diagrams to facilitate understanding and future research.

Quantitative Efficacy Data

The preclinical efficacy of paromomycin has been evaluated in various models of both cutaneous and visceral leishmaniasis. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Anti-leishmanial Activity of Paromomycin

| Leishmania Species | Parasite Stage | Paromomycin Concentration (µg/mL) | Incubation Time | % Inhibition of Growth | Reference |

| L. major | Amastigotes | 25 | 2 days | 34.5% | [1] |

| 50 | 2 days | 61.2% | [1] | ||

| 100 | 2 days | 74.9% | [1] | ||

| 25 | 4 days | 85.4% | [1] | ||

| 50 | 4 days | 89.9% | [1] | ||

| 100 | 4 days | 95.7% | [1] | ||

| L. mexicana | Intracellular Amastigotes | EC50 reduction >5-fold with 10 µM Chloroquine | 72 hours | N/A | [2][3] |

| L. major | Intracellular Amastigotes | EC50 reduction >5-fold with 10 µM Chloroquine | 72 hours | N/A | [2][3] |

Table 2: In Vivo Efficacy of Topical Paromomycin Formulations for Cutaneous Leishmaniasis (CL) in Murine Models

| Leishmania Species | Mouse Strain | Paromomycin Formulation | Treatment Regimen | Outcome | Reference |

| L. major | BALB/c | 15% Paromomycin + 12% Methylbenzethonium chloride (Leshcutan) | Twice daily for 10 days | As effective as Leshcutan alone | [1] |

| L. major | BALB/c | 10% Paromomycin gel + oral Miltefosine (B1683995) (25 mg/kg/day) | Twice daily for 10 days | Significant reduction in lesion size and skin parasite burden; higher efficacy in reducing spleen parasite burden compared to monotherapy | [4] |

| L. major | BALB/c | 50 mg/kg Paromomycin + 25 mg/kg Chloroquine | Daily for 10 days | Significant reduction in lesion size but not parasite load compared to Paromomycin alone | [2][3] |

| L. mexicana | BALB/c | 50 mg/kg Paromomycin + 25 mg/kg Chloroquine | Daily for 10 days | Significant reduction in lesion size but not parasite load compared to Paromomycin alone | [2][3] |

| L. panamensis & L. amazonensis | BALB/c | 15% Paromomycin + 0.5% Gentamicin | Twice daily for 10 days | All lesions healed with no relapse | [5] |

| L. braziliensis | N/A | 15% Paromomycin in Aquaphilic | N/A | 77.5% cure rate after 6 months | [6] |

Table 3: In Vivo Efficacy of Systemic Paromomycin Formulations for Visceral Leishmaniasis (VL) in Murine Models

| Leishmania Species | Mouse Strain | Paromomycin Formulation | Treatment Regimen | Outcome | Reference |

| L. donovani | BALB/c | Paromomycin-associated stearylamine-bearing liposomes (PC-SA-PM) | Single dose (16 mg/kg PM) | 94% reduction in liver parasite burden, 98% in spleen, 88% in bone marrow | [7] |

| L. donovani | BALB/c | Free Paromomycin | Single dose (16 mg/kg) | 29% reduction in liver parasite burden, 31% in spleen, 12% in bone marrow | [7] |

| L. infantum | BALB/c | Paromomycin + Meglumine antimoniate | N/A | Cleared parasites from the liver but ineffective in the spleen | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical research. Below are outlines of key experimental protocols cited in the initial studies of paromomycin.

In Vitro Anti-leishmanial Assay

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 24°C). Axenic amastigotes can be generated by temperature and pH shifts.

-

Intracellular Amastigote Assay:

-

Macrophage Seeding: Peritoneal macrophages from mice (e.g., BALB/c) or a macrophage cell line (e.g., J774) are seeded in multi-well plates and allowed to adhere.

-

Infection: Macrophages are infected with stationary-phase promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1) and incubated to allow phagocytosis.

-

Drug Treatment: Non-phagocytosed promastigotes are washed away, and media containing serial dilutions of paromomycin (and any combination drugs) is added.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

-

Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining or by using a quantitative assay like qPCR or a reporter gene assay. The 50% effective concentration (EC50) is then calculated.

-

In Vivo Murine Models of Leishmaniasis

-

Animal Model: BALB/c mice are the most commonly used strain due to their susceptibility to Leishmania infection. Syrian golden hamsters are also used, particularly for VL studies.

-

Infection:

-

Cutaneous Leishmaniasis (CL): Mice are infected in a specific site, such as the footpad or the base of the tail, with a subcutaneous injection of stationary-phase promastigotes.

-

Visceral Leishmaniasis (VL): Mice are infected via intravenous (tail vein) or intraperitoneal injection of promastigotes or amastigotes.

-

-

Treatment:

-

Topical: A specified amount of the paromomycin-containing ointment or gel is applied directly to the cutaneous lesion, typically once or twice daily for a set number of days.

-

Systemic: Paromomycin is administered parenterally, usually through intraperitoneal or intravenous injections, at a defined dose (mg/kg) and schedule.

-

-

Efficacy Assessment:

-

CL: Lesion size is measured regularly using digital calipers. At the end of the experiment, parasite burden in the lesion and draining lymph nodes is quantified by limiting dilution assay, qPCR, or histology.

-

VL: At the end of the treatment period, animals are euthanized, and the liver, spleen, and bone marrow are collected. Parasite burden in these organs is determined by microscopic counting of Leishman-Donovan Units (LDUs) after Giemsa staining or by other quantitative methods.

-

Visualizing Pathways and Workflows

Mechanism of Action of Paromomycin in Leishmania

Paromomycin, an aminoglycoside antibiotic, is understood to exert its leishmanicidal effect primarily by inhibiting protein synthesis.[8][9] This occurs through its binding to the A-site on the 16S rRNA of the small ribosomal subunit (30S), leading to misreading of mRNA and premature termination of translation.[9][10] Some studies also suggest that paromomycin can affect the parasite's mitochondrial membrane potential.[8][11]

Caption: Proposed mechanism of action of Paromomycin in Leishmania.

General Workflow for Preclinical Evaluation of Paromomycin

The preclinical assessment of paromomycin follows a structured workflow, beginning with in vitro screening to determine its direct activity against the parasite, followed by in vivo studies in animal models to evaluate its efficacy and safety in a biological system.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. journals.asm.org [journals.asm.org]

- 3. Efficacy of Paromomycin-Chloroquine Combination Therapy in Experimental Cutaneous Leishmaniasis - UCL Discovery [discovery.ucl.ac.uk]

- 4. Combined topical paromomycin and oral miltefosine treatment of mice experimentally infected with Leishmania (Leishmania) major leads to reduction in both lesion size and systemic parasite burdens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Topical 15% Paromomycin-Aquaphilic for Bolivian Leishmania braziliensis Cutaneous Leishmaniasis: A Randomized, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination Therapy with Paromomycin-Associated Stearylamine-Bearing Liposomes Cures Experimental Visceral Leishmaniasis through Th1-Biased Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

Paromomycin's Effect on Mitochondrial Function in Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin (B158545), an aminoglycoside antibiotic, is a crucial therapeutic agent against several parasitic infections, notably leishmaniasis. While its primary mechanism of action is the inhibition of protein synthesis, a growing body of evidence highlights the parasite's mitochondrion as a key target of its cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of paromomycin's impact on mitochondrial function in various parasites, with a primary focus on Leishmania species, for which the most extensive data is available. The guide also addresses the current knowledge gaps regarding its effects on Entamoeba histolytica and Cryptosporidium parvum. Detailed experimental protocols for assessing mitochondrial dysfunction and quantitative data from key studies are presented to facilitate further research in this critical area of drug development.

Introduction

Paromomycin is an aminocyclitol aminoglycoside with broad-spectrum activity against bacteria and several protozoan parasites.[1] It is a vital component in the treatment of visceral and cutaneous leishmaniasis, and is also used against Entamoeba histolytica and Cryptosporidium parvum infections.[1][2][3] The therapeutic efficacy of paromomycin is attributed to its multi-pronged attack on essential parasite cellular processes.[1] While the inhibition of protein synthesis through binding to the small ribosomal subunit is a well-established mechanism, the profound effects of paromomycin on parasite mitochondrial integrity and function are increasingly recognized as central to its leishmanicidal activity.[1][4] This guide will delve into the technical details of these mitochondrial effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways.

Paromomycin's Impact on Leishmania Mitochondrial Function

The mitochondrion of Leishmania is a primary and ultimate target of paromomycin.[4] Treatment with this aminoglycoside triggers a cascade of events within the organelle, leading to a catastrophic failure of its essential functions and culminating in parasite death.

Inhibition of Mitochondrial Protein Synthesis

Consistent with its mechanism in prokaryotes, paromomycin inhibits protein synthesis in both the cytoplasm and the mitochondria of Leishmania.[4][5] By targeting the mitochondrial ribosome, paromomycin disrupts the synthesis of essential protein subunits of the electron transport chain (ETC) that are encoded by the mitochondrial genome. This impairment of mitochondrial protein synthesis is a crucial upstream event that contributes to the subsequent mitochondrial dysfunction.

Depolarization of Mitochondrial Membrane Potential (ΔΨm)

A hallmark of paromomycin's effect on Leishmania is the significant reduction in the mitochondrial membrane potential (ΔΨm).[1][4] The ΔΨm is a critical component of mitochondrial bioenergetics, essential for ATP synthesis via oxidative phosphorylation. Paromomycin treatment leads to a time- and dose-dependent depolarization of the mitochondrial membrane, as measured by the decreased accumulation of cationic fluorescent dyes like Rhodamine 123.[6] This loss of ΔΨm disrupts the proton gradient necessary for ATP synthase to function, severely impairing the parasite's energy metabolism.[6]

Inhibition of Mitochondrial Respiration

Paromomycin has been shown to inhibit respiration in Leishmania donovani promastigotes.[6] However, this effect is not immediate, suggesting that paromomycin does not directly inhibit the redox chain complexes.[6] Instead, the respiratory dysfunction is likely a delayed consequence of the inhibition of mitochondrial protein synthesis and the subsequent shortage of essential respiratory substrates.[6] This leads to a progressive decline in the cell's energy supply, which is heavily reliant on the proton gradient generated by respiration.[6]

Data Presentation: Quantitative Effects of Paromomycin on Leishmania Mitochondria

| Parameter | Value | Organism/Stage | Notes | Reference(s) |

| IC50 | ~200 µM | Leishmania mexicana promastigotes | Paromomycin inhibited parasite growth in a dose-dependent manner. | [7] |

| Mitochondrial Membrane Potential | Significant decrease | Leishmania donovani promastigotes | Observed after 24-72 hours of exposure to 150-200 µM paromomycin, as measured by Rhodamine 123 fluorescence. | [6] |

| Mitochondrial Membrane Potential | Significantly decreased | Leishmania donovani promastigotes | Observed after 72 hours of exposure to 150 µM paromomycin. | [4] |

| Respiration | Inhibited | Leishmania donovani promastigotes | Observed after 24-72 hours of exposure to 150-200 µM paromomycin. | [6] |

| Protein Synthesis (Mitochondrial) | Inhibited | Leishmania donovani | Both cytoplasmic and mitochondrial protein synthesis were inhibited following paromomycin exposure. | [4][5] |

Paromomycin's Effect on Entamoeba histolytica and Cryptosporidium parvum Mitochondria

Entamoeba histolytica

The primary role of paromomycin in treating amoebiasis is as a luminal agent to eradicate the cyst stage of E. histolytica in the intestine, thereby preventing relapse and transmission.[2][3] While its mechanism is understood to involve the inhibition of protein synthesis, there is a significant lack of research on its specific effects on the mitochondrial-like organelles (mitosomes) of this parasite. Some studies on other aminoglycosides, such as G418, have shown the induction of programmed cell death in E. histolytica, which involves alterations in intracellular ion fluxes and the production of reactive oxygen species (ROS), processes that can be linked to mitochondrial function in other organisms.[7] However, direct evidence of paromomycin-induced mitochondrial dysfunction in E. histolytica is currently unavailable.

Cryptosporidium parvum

Cryptosporidium parvum possesses a relict mitochondrion known as a mitosome.[4][5] This organelle lacks a genome and the conventional electron transport chain, and is not capable of ATP synthesis via oxidative phosphorylation.[8][9] Its primary known functions are related to the biosynthesis of iron-sulfur clusters.[8] Given the highly reduced nature and limited metabolic role of the C. parvum mitosome, it is not considered a likely direct target for paromomycin's antiparasitic activity, which in other organisms involves the disruption of mitochondrial respiration and ATP production. The efficacy of paromomycin against cryptosporidiosis is attributed to its ability to inhibit protein synthesis within the parasite.[10][11]

Experimental Protocols

Isolation of Leishmania Mitochondria

Principle: This protocol describes the isolation of a crude mitochondrial fraction from Leishmania promastigotes using digitonin (B1670571) permeabilization and differential centrifugation. Digitonin selectively permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor mitochondrial membranes intact.

Materials:

-

Log-phase Leishmania promastigotes

-

Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors just before use.

-

Digitonin solution (1 mg/mL in MIB)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest late-log phase promastigotes by centrifugation at 1,500 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold MIB.

-

Resuspend the cell pellet in a small volume of MIB.

-

Slowly add digitonin solution to the cell suspension to a final concentration of 20 µM while gently stirring on ice.[12]

-

Incubate on ice for 5 minutes to allow for plasma membrane permeabilization.

-

Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with MIB.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The fluorescent cationic dye Rhodamine 123 accumulates in mitochondria in a potential-dependent manner. A decrease in ΔΨm results in reduced dye accumulation and a corresponding decrease in fluorescence intensity, which can be quantified by flow cytometry.

Materials:

-

Leishmania promastigotes

-

Paromomycin

-

Rhodamine 123 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture promastigotes in the presence of various concentrations of paromomycin for the desired time (e.g., 24-72 hours). Include an untreated control.

-

Harvest the parasites by centrifugation and wash once with PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add Rhodamine 123 to a final concentration of 5 µM and incubate for 30 minutes at 25°C in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry, using an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

-

A decrease in the mean fluorescence intensity of the paromomycin-treated cells compared to the control indicates a loss of ΔΨm.

Measurement of Oxygen Consumption

Principle: A Clark-type oxygen electrode or a Seahorse XF Analyzer can be used to measure the rate of oxygen consumption in intact or permeabilized parasites. This allows for the assessment of basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Materials:

-

Leishmania promastigotes

-

Respiration buffer (e.g., MAS buffer for Seahorse)

-

Substrates (e.g., succinate, malate)

-

Inhibitors (e.g., oligomycin (B223565), FCCP, antimycin A)

-

Clark-type oxygen electrode or Seahorse XF Analyzer

Procedure (Clark-type electrode):

-

Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

-

Add a defined volume of air-saturated respiration buffer to the electrode chamber, maintained at a constant temperature.

-

Add a known number of parasites to the chamber and allow the baseline oxygen consumption to stabilize.

-

Sequentially add substrates and inhibitors to measure different respiratory states. For example:

-

Add a respiratory substrate (e.g., succinate) to measure basal respiration.

-

Add ADP to stimulate state 3 respiration (ATP-linked).

-

Add oligomycin to inhibit ATP synthase and measure state 4 respiration (proton leak).

-

Add an uncoupler like FCCP to measure maximal respiration.

-

Add an ETC inhibitor like antimycin A to measure non-mitochondrial oxygen consumption.

-

-

Record the rate of oxygen depletion over time for each condition.

Measurement of ATP Levels

Principle: The luciferin-luciferase bioluminescence assay is a highly sensitive method for quantifying ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.

Materials:

-

Leishmania promastigotes

-

ATP assay kit (containing luciferase and luciferin)

-

Lysis buffer

-

Luminometer

Procedure:

-

Treat parasites with paromomycin for the desired duration.

-

Harvest a known number of cells by centrifugation.

-

Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

-

Add the cell lysate to a luminometer tube or a well of a microplate.

-

Add the luciferin-luciferase reagent to the lysate.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the parasite samples.

Visualizations

Caption: Proposed mechanism of paromomycin's action on the Leishmania mitochondrion.

References

- 1. Function of the alternative electron transport chain in the Cryptosporidium parvum mitosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Characterization of a mitochondrion-like organelle in Cryptosporidium parvum | Semantic Scholar [semanticscholar.org]

- 5. The unusual mitochondrial compartment of Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo interference of paromomycin with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Programmed cell death in Entamoeba histolytica induced by the aminoglycoside G418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the function of the alternative electron transport chain in the Cryptosporidium parvum mitosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combination of inhibitors for two glycolytic enzymes portrays high synergistic efficacy against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paromomycin and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paromomycin and geneticin inhibit intracellular Cryptosporidium parvum without trafficking through the host cell cytoplasm: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on mitochondrial ATPase of Leishmania donovani using digitonin-permeabilized promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Antimicrobial Effects of Paromomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the foundational research on the antimicrobial properties of paromomycin (B158545), an aminoglycoside antibiotic discovered in the 1950s. It covers the initial discovery, mechanism of action, and the early understanding of its broad-spectrum activity against a range of bacterial and protozoal pathogens. This document collates available quantitative data on its in vitro potency, details the experimental methodologies employed by early researchers, and uses visualizations to illustrate key biological pathways and experimental workflows. The content is intended to serve as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug development, offering insights into the historical context and scientific underpinnings of paromomycin's therapeutic use.

Introduction

Paromomycin was discovered in the 1950s from a strain of Streptomyces, initially identified as Streptomyces krestomuceticus and later reclassified as Streptomyces rimosus var. paromomycinus.[1][2] It was introduced into medical use in 1960.[2] As a member of the aminoglycoside family of antibiotics, paromomycin demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as notable efficacy against intestinal protozoa and cestodes.[3] Its unique combination of high antiamoebic and antibacterial activity, coupled with low oral toxicity, established it as a significant therapeutic agent, particularly for intestinal infections.

Mechanism of Action: Inhibition of Protein Synthesis

Early and subsequent research established that paromomycin's antimicrobial effect stems from its ability to inhibit protein synthesis in susceptible organisms.[4] Like other aminoglycosides, it targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

The key steps in its mechanism are:

-

Binding to the 30S Ribosomal Subunit : Paromomycin specifically binds to the A-site of the 16S ribosomal RNA (rRNA) within the smaller 30S ribosomal subunit.[4][5]

-

Interference with Translation Fidelity : This binding induces a conformational change in the A-site, which disrupts the decoding process. It significantly increases the error rate, causing the ribosome to misread the mRNA codons.[2]

-